Penicillin O Sodium
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
7177-54-0 |
|---|---|
Molecular Formula |
C13H17N2NaO4S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4S2.Na/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1 |
InChI Key |
FSWBZIFHYODUAB-GITWGATASA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Historical Context and Research Milestones in Penicillin Science
Early Observations and Foundational Research on Penicillium Activity
The story of penicillin begins with the early observations of the antibacterial properties of molds. For centuries, ancient societies had utilized molds to treat infections, though without a scientific understanding of the underlying mechanisms. wikipedia.org However, the pivotal moment in the scientific narrative occurred in 1928 at St. Mary's Hospital in London. wikipedia.orgibms.org Scottish physician and microbiologist Alexander Fleming, upon returning from a holiday, noticed that a petri dish containing Staphylococcus aureus bacteria had been contaminated by a mold, identified as a variant of Penicillium notatum (now known as Penicillium rubens). wikipedia.orgbritannica.comsciencemuseum.org.uk He observed a clear zone around the mold where the bacteria did not grow, suggesting that the mold was producing a substance that inhibited bacterial growth. sciencemuseum.org.uknih.govsciencemuseum.org.uk
Fleming named this active substance "penicillin." wikipedia.orgwikipedia.org He conducted further experiments and found that the mold broth filtrate was effective against a range of Gram-positive bacteria. nih.gov Fleming published his findings in the British Journal of Experimental Pathology in 1929. nih.govnih.gov Despite his discovery, Fleming faced significant challenges in isolating and purifying the unstable penicillin compound, and his work initially garnered little interest from the scientific community. nih.govsciencemuseum.org.ukthe-scientist.com For nearly a decade, penicillin remained largely a laboratory curiosity. sciencemuseum.org.uk
| Key Figure | Institution | Year of Observation | Observation |
| Alexander Fleming | St. Mary's Hospital, London | 1928 | Inhibition of Staphylococcus aureus growth by a Penicillium mold. wikipedia.orgnih.gov |
Pioneering Efforts in Penicillin Extraction and Purification Research
The transformation of penicillin from a laboratory observation to a therapeutic drug was primarily the work of a team of scientists at the Sir William Dunn School of Pathology at the University of Oxford. wikipedia.orgacs.org In 1939, under the leadership of Howard Florey and with the crucial involvement of biochemist Ernst Chain, research into the properties of penicillin was revived. wikipedia.orgox.ac.uksciencehistory.org They were intrigued by Fleming's 1929 paper and assembled a team to pursue the isolation and purification of the active compound. the-scientist.compbs.org
The Oxford team, which also included Norman Heatley, faced the immense challenge of extracting and purifying penicillin from the mold culture. sciencemuseum.org.uksciencehistory.org They developed a method involving freeze-drying and controlling the pH of the extract to concentrate the unstable substance. sciencehistory.orgnationalww2museum.org Their initial efforts were painstaking, requiring the processing of hundreds of liters of mold filtrate to obtain even a small amount of impure penicillin. acs.orgpbs.org Despite these difficulties, they succeeded in producing enough purified penicillin to conduct crucial animal experiments. In 1940, they demonstrated that penicillin could protect mice from deadly streptococcal infections. acs.orgpbs.org This success paved the way for the first human trials. sciencemuseum.org.uk The first recipient, a policeman named Albert Alexander, showed remarkable improvement after receiving the drug for a severe infection, but supplies ran out before he could be fully cured, and he ultimately died. sciencemuseum.org.ukacs.orgunderstandinganimalresearch.org.uk This highlighted the urgent need for larger-scale production.
Elucidation of the Penicillin Chemical Structure and Stereochemistry in Research
A critical step in the advancement of penicillin science was the determination of its chemical structure. The unique and complex nature of the penicillin molecule, which features a highly reactive β-lactam ring fused to a thiazolidine (B150603) ring, made this a formidable challenge. acs.org The definitive elucidation of this structure was achieved in 1945 through the use of X-ray crystallography by Dorothy Hodgkin, a scientist at Oxford. wikipedia.orgacs.org This groundbreaking work was so crucial that it earned her the Nobel Prize in Chemistry in 1964. wikipedia.org The determination of the precise three-dimensional arrangement of the atoms, or stereochemistry, was essential for understanding how penicillin works and for the eventual synthesis of new and improved derivatives. ontosight.ai
| Research Group/Individual | Technique | Year of Elucidation | Key Structural Feature |
| Dorothy Hodgkin | X-ray Crystallography | 1945 | β-lactam ring fused to a thiazolidine ring. wikipedia.orgacs.org |
Development of Industrial Production Research Methodologies for Penicillins
With the efficacy of penicillin proven but supplies critically low, and with Britain's chemical industry consumed by the war effort, Florey and Heatley traveled to the United States in 1941 to seek assistance in developing large-scale production methods. ibms.orgacs.orgusda.gov They were directed to the U.S. Department of Agriculture's Northern Regional Research Laboratory (NRRL) in Peoria, Illinois. nih.govacs.org
At the NRRL, a team led by Andrew J. Moyer made several key breakthroughs that dramatically increased penicillin yields. wikipedia.orgindianapublicmedia.org Moyer discovered that using corn-steep liquor, a byproduct of the corn wet-milling process, and substituting lactose (B1674315) for sucrose (B13894) in the culture medium could increase the yield tenfold or more. acs.orgindianapublicmedia.org Another critical development was the transition from surface culture to submerged culture, or deep-vat fermentation. acs.orgusda.gov This method, where the mold is grown in large, constantly agitated and aerated tanks, was far more efficient for mass production. nih.govacs.org Pharmaceutical companies like Pfizer played a significant role in perfecting this deep-tank fermentation process, opening the first commercial plant for large-scale penicillin production in Brooklyn, New York, in 1944. acs.orgacs.org The search for higher-yielding strains of Penicillium also led to the discovery of a particularly productive strain on a moldy cantaloupe in a Peoria market. wikipedia.orgnationalww2museum.orgusda.gov These combined efforts led to a massive increase in penicillin production, making the "wonder drug" available for Allied troops during World War II. ibms.orgusda.gov
| Innovation | Key Contributors | Location | Impact |
| Use of corn-steep liquor and lactose | Andrew J. Moyer | NRRL, Peoria, Illinois | Ten-fold or greater increase in penicillin yield. acs.orgindianapublicmedia.org |
| Deep-vat fermentation | U.S. Pharmaceutical Companies (e.g., Pfizer) | United States | Enabled efficient, large-scale production of penicillin. acs.orgacs.org |
| High-yielding Penicillium strain | NRRL Researchers | Peoria, Illinois | Significantly boosted production capacity. wikipedia.orgusda.gov |
Evolution of Penicillin Research Paradigms and Derivative Development
The elucidation of penicillin's core chemical structure opened the door for the development of semi-synthetic derivatives. wikipedia.org Scientists could now modify the side chains attached to the 6-aminopenicillanic acid (6-APA) nucleus to create new penicillins with improved properties. researchgate.net This led to the development of a wide range of penicillin derivatives designed to have a broader spectrum of activity, better oral absorption, or resistance to bacterial enzymes like β-lactamase, which can inactivate penicillin. wikipedia.orgontosight.ai
The first major development in this area was ampicillin (B1664943) in 1961, which offered a broader spectrum of activity than the original penicillins. wikipedia.orgacs.org This was followed by other important derivatives such as amoxicillin (B794), which had improved oral absorption, and β-lactamase-resistant penicillins like flucloxacillin, dicloxacillin, and methicillin. wikipedia.orgacs.org This ongoing research into penicillin derivatives represents a continuing effort to combat bacterial resistance and expand the therapeutic utility of this foundational class of antibiotics. ontosight.airesearchgate.net
Structural Attributes and Chemical Reactivity in Penicillin O Sodium Research
Core β-Lactam and Thiazolidine (B150603) Ring System Dynamics
The fundamental structure of Penicillin O Sodium, like other penicillins, is built upon a distinctive bicyclic system. This system comprises a four-membered β-lactam ring fused to a five-membered thiazolidine ring. ontosight.aiuomus.edu.iqresearchgate.netmdpi.com This fused ring structure is a hallmark of penicillin derivatives and is indispensable for their biological activity. ontosight.aiuomus.edu.iq The fusion of these two rings introduces significant strain into the β-lactam ring, distorting the amide bond and making it more reactive than monocyclic β-lactams. uomus.edu.iq This increased reactivity is crucial for its mechanism of action, which involves the acylation of bacterial penicillin-binding proteins (PBPs), thereby inhibiting the synthesis of the bacterial cell wall. vulcanchem.commdpi.comacs.org
The thiazolidine ring is derived from the amino acids valine and cysteine through a non-ribosomal synthetic pathway. researchgate.net The entire 6-aminopenicillanic acid nucleus, which includes both the β-lactam and thiazolidine rings, provides the core scaffold upon which various side chains are attached. nih.gov The inherent strain and the non-planar "butterfly" shape of the fused ring system are thought to reduce the resonance stabilization typically found in amide bonds, further enhancing the electrophilicity of the β-lactam carbonyl carbon. uomus.edu.iqresearchgate.net This makes the carbonyl group highly susceptible to nucleophilic attack by residues, such as serine, in the active site of bacterial transpeptidases. mdpi.comacs.org
Hydrolysis is a primary degradation pathway for penicillins, leading to the opening of the β-lactam ring and inactivation of the molecule. slideshare.net This process can be catalyzed by acids, bases, or enzymes like β-lactamases. mdpi.comnobelprize.org The stability of the penicillin molecule is therefore highly dependent on the integrity of this core ring system.
Significance of the Side Chain in this compound Analogs
The acylamino side chain attached to the β-lactam ring at the C-6 position is a key determinant of a penicillin's specific properties, including its antibacterial spectrum and stability against β-lactamase enzymes. uomus.edu.iqwikipedia.org In this compound, this side chain is an (allylthio)acetamido group. ontosight.ai This distinguishes it from other penicillins, such as Penicillin G, which has a benzyl (B1604629) group at the same position. vulcanchem.com
The nature of this side chain has a profound impact on the molecule's biological activity. Modifications to the side chain have been a major strategy in the development of semi-synthetic penicillins with improved characteristics. For instance, incorporating bulky side groups can provide steric hindrance, protecting the β-lactam ring from hydrolysis by β-lactamases. uomus.edu.iq The isoxazolyl ring in some analogs, for example, acts as a steric shield and its electron-withdrawing nature contributes to acid stability. uomus.edu.iq
Research on gramicidin (B1672133) S analogs has shown that even minor changes in the side chain, such as the addition of a methyl group, can dramatically affect the biological profile. upf.edu The bulkiness and spatial arrangement of aromatic side chains, in particular, have been found to be critical for antibiotic potency. upf.edu While the core β-lactam-thiazolidine ring system is essential for the fundamental mechanism of action, the side chain fine-tunes the molecule's interactions with its target and its susceptibility to resistance mechanisms. The development of diverse penicillin analogs has largely been a story of modifying this side chain to enhance therapeutic efficacy. wikipedia.org
Conformational Analysis and Molecular Modeling Studies of this compound
Conformational analysis and molecular modeling are powerful tools for understanding the three-dimensional structure of penicillins and how it relates to their activity. These studies have revealed that the thiazolidine ring in penicillins can adopt different puckered conformations. arcjournals.org For benzylpenicillin, theoretical calculations have shown that the conformer with the carboxylate group in an axial orientation on the thiazolidine ring is the most stable in the gas phase. researchgate.net
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of these molecules in different environments. nih.gov For instance, MD simulations of benzylpenicillin in an aqueous solution predicted a specific ratio of axial to equatorial conformers that aligns with experimental NMR data. researchgate.net These simulations can also shed light on the flexibility of the active site of penicillin-binding proteins (PBPs) and the dynamic interactions between the antibiotic and its target. nih.gov
Molecular modeling has also been employed to study the inclusion of penicillins into cyclodextrins, which can enhance their solubility and stability. ull.es In the case of dicloxacillin, molecular mechanics calculations predicted different orientations of the drug within the cyclodextrin (B1172386) cavity depending on whether the simulation was performed in a vacuum or in an aqueous solution, with the latter being confirmed by NMR studies. ull.es Such computational approaches are crucial for designing new penicillin analogs with improved properties and for understanding the molecular basis of their interactions. nih.govnih.gov
Electronic Properties and Their Influence on Reactivity of the β-Lactam Ring
The reactivity of the β-lactam ring is central to the antibacterial action of penicillins and is governed by its electronic properties. The fusion of the thiazolidine ring to the β-lactam ring creates significant ring strain, which is a key factor in its enhanced chemical reactivity compared to acyclic amides. uomus.edu.iqresearchgate.net This strain, combined with a non-planar geometry, is thought to reduce amide resonance, making the carbonyl carbon of the β-lactam more electrophilic and thus more susceptible to nucleophilic attack. uomus.edu.iqresearchgate.net
The electronic nature of the substituents on the penicillin molecule can further modulate this reactivity. Electron-withdrawing groups attached at the C-6 position of the penicillin nucleus have been shown to decrease the rate of acid-catalyzed hydrolysis. researchgate.net This is because they can influence the electron density around the β-lactam ring. researchgate.net
The mechanism of action involves the acylation of a serine residue in the active site of bacterial transpeptidases (penicillin-binding proteins or PBPs). mdpi.comacs.org The electrophilic character of the β-lactam carbonyl carbon is crucial for this reaction to occur. mdpi.com The surrounding chemical environment, including the presence of an oxyanion hole in the PBP active site, stabilizes the transition state of this acylation reaction. oup.com The inherent electronic properties of the strained β-lactam ring system are therefore a fundamental aspect of the molecule's ability to function as an effective antibiotic.
Synthetic Methodologies and Derivatization Strategies for Penicillin O Sodium
Biosynthetic Pathways and Engineering Approaches for Penicillin Production
The foundation of penicillin production, including Penicillin O, lies in the biosynthetic pathways of filamentous fungi like Penicillium chrysogenum and Aspergillus nidulans. oup.comwikipedia.org The core of all penicillins is the β-lactam ring fused to a thiazolidine (B150603) ring. wikipedia.org The biosynthesis is a multi-step enzymatic process starting from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. oup.comnews-medical.net
The key enzymes involved in this pathway are encoded by a cluster of genes: acvA (pcbAB), ipnA (pcbC), and aat (penDE). oup.com
Key Biosynthetic Steps:
Tripeptide Formation: δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) condenses the three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.net
Ring Closure: Isopenicillin N synthase (IPNS) catalyzes the oxidative ring closure of the ACV tripeptide to form isopenicillin N (IPN), which is the first bioactive intermediate. news-medical.net
Side-Chain Exchange: In the final step for most penicillins, acyl-coenzyme A:isopenicillin N acyltransferase (AAT) exchanges the L-α-aminoadipyl side chain of IPN for a different, often hydrophobic, side chain. oup.comnews-medical.net For Penicillin O, this involves the incorporation of an allylmercaptomethyl side chain.
Advances in genetic engineering have opened new avenues for enhancing penicillin production. Scientists have successfully engineered baker's yeast (Saccharomyces cerevisiae) to produce penicillin molecules by inserting genes from the fungus Penicillium chrysogenum. imperial.ac.uk This approach offers a more easily manipulated host for producing not only existing penicillins but also for discovering new antibiotic compounds. imperial.ac.uk Furthermore, techniques like CRISPR-Cas9 genome editing allow for precise manipulation of microbial genomes to optimize antibiotic yield and potency. ritaibioreactor.com
Semisynthetic Approaches to Penicillin O Sodium Derivatives
Semisynthetic methods have revolutionized the production of penicillins, allowing for the creation of a vast array of derivatives with improved characteristics. ritaibioreactor.comkarger.com These methods typically start with a naturally produced penicillin nucleus, which is then chemically modified.
The cornerstone of semisynthetic penicillin production is 6-aminopenicillanic acid (6-APA). taylorandfrancis.comwikipedia.org This intermediate, which is the penicillin nucleus without the acyl side chain, can be isolated from penicillin fermentation broths, particularly when the fermentation is starved of a side-chain precursor. taylorandfrancis.comgoogle.com More commonly, it is produced by the enzymatic or chemical cleavage of the side chain from penicillin G or penicillin V. taylorandfrancis.com
The acylation of 6-APA is a versatile method to introduce various side chains, thereby creating new penicillin derivatives. mdpi.com This process involves reacting 6-APA with an activated form of a carboxylic acid, such as an acid chloride or a mixed anhydride. mdpi.com For the synthesis of Penicillin O, an allylmercaptoacetyl group is attached to the 6-amino position of 6-APA.
A common technique for this acylation involves the use of silylating agents to protect the carboxyl group of 6-APA, forming a silylated intermediate. google.comgoogle.com This intermediate is then reacted with the desired acyl chloride. google.com
Table 1: Key Reactants in the Acylation of 6-APA
| Reactant | Role |
|---|---|
| 6-Aminopenicillanic Acid (6-APA) | The core penicillin nucleus. taylorandfrancis.com |
| Allylmercaptoacetyl Chloride | The acylating agent that provides the specific side chain for Penicillin O. |
| Silylating Agent (e.g., trimethylchlorosilane) | Protects the carboxylic acid group on 6-APA during the reaction. google.com |
The ability to introduce a wide variety of side chains onto the 6-APA nucleus is a major advantage of the semisynthetic approach. wikipedia.orgmdpi.com The nature of this side chain significantly influences the properties of the resulting penicillin, including its antibacterial spectrum, stability to acid, and resistance to β-lactamase enzymes. wikipedia.orguomus.edu.iq
For Penicillin O analogs, research has focused on modifying the allylthioacetyl side chain to create compounds with potentially enhanced properties. For instance, the synthesis of α-alkylthio-cinnamyl penicillins has been explored, where the side chains are varied to study their effect on antistaphylococcal activity. tandfonline.com The general strategy involves coupling the corresponding α-alkylthio-cinnamic acids with 6-APA. tandfonline.com
The introduction of bulky side chains can act as a steric shield, protecting the β-lactam ring from hydrolysis by β-lactamase enzymes produced by resistant bacteria. uomus.edu.iq
Penicillins, including their derivatives, possess multiple functional groups such as a carboxylic acid, an amide, and the β-lactam carbonyl group, which can act as ligands for metal ions. tandfonline.comresearchgate.net The study of metal complexes of penicillins is an area of interest as coordination with metal ions can influence the drug's activity and stability. tandfonline.com
The synthesis of penicillin derivatives specifically for metal complexation studies often involves introducing chelating moieties into the side chain. For example, novel Schiff base ligands have been prepared by condensing a penicillin like amoxicillin (B794) with an aldehyde. nih.gov These Schiff base derivatives can then form stable complexes with various transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II). nih.gov
Another approach involves the synthesis of siderophore-penicillin conjugates. Siderophores are iron-chelating compounds, and conjugating them to a penicillin can facilitate the transport of the antibiotic into bacterial cells. acs.org
Table 2: Metal Ions and Ligand Groups in Penicillin Complexes
| Metal Ion | Potential Coordinating Groups on Penicillin |
|---|---|
| Ni(II), Zn(II), Cd(II), Fe(III), La(III) | Amide carbonyl, β-lactam carbonyl, carboxylate group. tandfonline.com |
Kinetic studies on the complexation of nickel(II) with penicillins suggest that the primary binding sites are the ring nitrogen and the carboxyl group, rather than the side chain. nih.gov
Advanced Synthetic Techniques for this compound Production Research
Modern synthetic chemistry continues to provide new tools for the synthesis and modification of complex molecules like Penicillin O. Enzymatic synthesis in organic solvent/buffer salt mediums is being explored as an alternative to traditional chemical methods. google.com This "one-pot" method can reduce the number of reaction steps and minimize waste, offering a more environmentally friendly approach. google.com
Furthermore, the development of novel penicillin derivatives through techniques like diazotization and esterification has been reported. biomedpharmajournal.org For example, new derivatives have been synthesized by diazotizing aniline (B41778) and coupling the resulting phenyldiazonium chloride to ampicillin (B1664943) or amoxicillin. biomedpharmajournal.org
The synthesis of penicillin derivatives containing direct carbon-metal bonds represents a frontier in this field. Recent research has demonstrated the synthesis of penicillin derivatives with iridium and gold atoms directly bonded to the penicillin scaffold, while keeping the core bicyclic structure intact. acs.org These organometallic penicillin derivatives could lead to new classes of antibiotics with novel mechanisms of action. acs.org
Molecular Mechanism of Action of Penicillin O Sodium
Interaction with Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are membrane-associated enzymes essential for the final steps of peptidoglycan biosynthesis, a process critical for bacterial cell growth, division, and the maintenance of cellular structure. wikipedia.orgmedchemexpress.com These proteins are the primary targets of all β-lactam antibiotics, including Penicillin O Sodium. wikipedia.orgwikipedia.org The binding of the antibiotic to these proteins is an irreversible event that inactivates the enzyme, triggering the cascade of events that leads to bacterial death. wikipedia.org
Bacteria possess multiple types of PBPs, each with distinct roles in cell wall metabolism. uoanbar.edu.iq These proteins are broadly categorized based on their molecular weight and function. wikipedia.org
High-Molecular-Weight (HMW) PBPs: These are often bifunctional enzymes. Class A HMW PBPs possess both transglycosylase and transpeptidase activity, meaning they can both polymerize the glycan strands and cross-link the peptide chains of peptidoglycan. wikipedia.orgasm.org Class B HMW PBPs typically function only as transpeptidases. wikipedia.orgasm.org
Low-Molecular-Weight (LMW) PBPs: These enzymes generally exhibit DD-carboxypeptidase activity, which involves the removal of the terminal D-alanine residue from peptidoglycan precursors. asm.orgoup.com
The number and type of PBPs vary between bacterial species. For instance, Streptococcus pneumoniae has six identified PBPs (PBP1a, 1b, 2a, 2b, 2x, and 3), with PBP1a, PBP2b, and PBP2x playing significant roles in β-lactam resistance. frontiersin.org Similarly, Bacillus subtilis has several PBPs, including PBP3, which is a class B HMW PBP. psu.edu
The active site of PBPs contains highly conserved amino acid motifs, including SXXK, SXN, and (K/H)(S/T)G. frontiersin.orgoup.com The serine residue within the SXXK motif is the critical active-site component that covalently binds to the β-lactam ring of penicillins. frontiersin.orgpsu.eduoup.com While this compound acts by targeting this family of proteins, specific research identifying its binding affinity for individual PBPs in different bacterial species is not extensively detailed in the available literature. However, its mechanism is understood to follow the general pathway of penicillin interaction with these essential enzymes.
Table 1: General Classification of Penicillin-Binding Proteins (PBPs)
| Class | Molecular Weight | Primary Enzymatic Activities | Function in Peptidoglycan Synthesis |
| Class A PBP | High | Transglycosylase & Transpeptidase | Polymerization of glycan strands and cross-linking of peptide chains. wikipedia.orgasm.org |
| Class B PBP | High | Transpeptidase | Cross-linking of peptide chains. wikipedia.orgasm.org |
| Class C PBP | Low | DD-Carboxypeptidase | Maturation and recycling of peptidoglycan. frontiersin.org |
The core function of many essential PBPs is that of a DD-transpeptidase. wikipedia.org This enzyme catalyzes the final step in peptidoglycan synthesis: the formation of cross-links between adjacent peptide side chains, which gives the cell wall its rigid structure. news-medical.netwikipedia.org this compound inhibits this process through molecular mimicry.
The structure of the β-lactam ring in penicillin is a chemical analog of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the natural peptidoglycan precursor peptide. oup.comwikipedia.org This structural similarity allows the antibiotic to enter the active site of the transpeptidase. The inhibition mechanism proceeds as follows:
Binding: this compound binds to the active site of the PBP. wikipedia.org
Nucleophilic Attack: The catalytic serine residue in the PBP's active site, which would normally attack the D-Ala-D-Ala peptide bond, instead performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. wikipedia.orgoup.com
Covalent Complex Formation: This attack ruptures the highly strained β-lactam ring and forms a stable, covalent penicilloyl-enzyme complex. wikipedia.orgwikipedia.org
Enzyme Inactivation: This complex is extremely stable, with a half-life that can last for hours, in stark contrast to the milliseconds required for the normal enzymatic reaction. wikipedia.orgoup.com This effectively sequesters the enzyme, rendering it inactive and unable to perform its function of cross-linking the cell wall. wikipedia.orgwikipedia.org
Inhibition of Bacterial Cell Wall Biosynthesis at the Molecular Level
The inactivation of PBPs by this compound directly halts the transpeptidation step, which is indispensable for the integrity of the bacterial cell wall. news-medical.netuoanbar.edu.iq The bacterial cell wall is a dynamic structure, especially in actively growing and dividing cells that continuously synthesize and remodel their peptidoglycan layer. news-medical.netnih.gov
High-Resolution Structural Studies of Penicillin-PBP Complexes
While specific high-resolution crystal structures of this compound in complex with a PBP are not prominently available, extensive structural studies on other β-lactam antibiotics have provided profound insights into the molecular interactions at the atomic level. These studies serve as a robust model for understanding the action of Penicillin O.
Crystal structures of PBPs from various bacteria, such as E. coli PBP5 and S. pneumoniae PBP2x, have been resolved in complex with antibiotics like cloxacillin (B1194729), imipenem, and various cephalosporins. asm.orgnih.govnih.gov These structural analyses have revealed several key features:
Covalent Acyl-Enzyme Intermediate: The structures confirm the formation of a covalent bond between the antibiotic and the active site serine residue (e.g., Ser44 in E. coli PBP5). nih.gov
The Oxyanion Hole: The carbonyl oxygen of the opened β-lactam ring is stabilized by hydrogen bonds with backbone amide groups in a region of the active site known as the "oxyanion hole". nih.gov
Side-Chain Interactions: The specific side chains of the antibiotic form additional interactions (e.g., hydrophobic interactions) with amino acid residues in the PBP active site, which can influence binding affinity and specificity. asm.org For example, studies of carbapenems complexed with S. pneumoniae PBP2x show hydrophobic interactions with Trp374 and Thr526. asm.org
Resistance Mechanisms: Structural studies of PBPs from resistant strains, such as PBP4 from Enterococcus faecalis, show that a distorted active site can undergo conformational changes upon antibiotic binding, which may contribute to reduced antibiotic efficacy. nih.gov
These high-resolution snapshots provide a detailed blueprint of how the penicillin class of antibiotics, including Penicillin O, functions by irreversibly capturing and inactivating their PBP targets at a molecular level.
Table 2: Key Findings from High-Resolution Structural Studies of PBP-Antibiotic Complexes
| PBP-Antibiotic Complex | Bacterium of Origin | Resolution | Key Structural Findings | Reference |
| PBP 5 - Imipenem | Escherichia coli | 1.5 Å | Confirmed acyl-enzyme complex with Ser44; carbonyl oxygen stabilized in the oxyanion hole. | nih.gov |
| PBP 5 - Cloxacillin | Escherichia coli | 1.9 Å | Covalent bond to active site serine; weak electron density for parts of the side chain, suggesting flexibility. | nih.gov |
| PBP 2X - Biapenem | Streptococcus pneumoniae | - | C-2 side chain of the carbapenem (B1253116) forms hydrophobic interactions with conserved Trp374 and Thr526 residues. | asm.org |
| PBP4 - Benzylpenicillin | Enterococcus faecalis | 1.8 Å | Reveals a distorted active site that undergoes conformational changes upon acylation, linked to resistance. | nih.gov |
Bacterial Resistance Mechanisms to Penicillin O Sodium
Enzymatic Degradation by β-Lactamases
The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govmicrobiologyresearch.orgfrontiersin.org These enzymes hydrolyze the amide bond in the characteristic four-atom β-lactam ring, rendering the antibiotic molecule inactive. microbiologyresearch.orgreactgroup.orgwikipedia.orgmdpi.com Once the ring is broken, the antibiotic can no longer bind to its target, the penicillin-binding proteins (PBPs), thus failing to inhibit bacterial cell wall synthesis. nih.govmdpi.com
β-Lactamases are a diverse group of enzymes, with over 2,000 variants identified. mdpi.com They are commonly categorized using the Ambler classification system, which divides them into four molecular classes (A, B, C, and D) based on their amino acid sequences. microbiologyresearch.orgmdpi.comnih.gov
Class A: These are serine β-lactamases that are typically active against penicillins and early-generation cephalosporins. mdpi.commsdmanuals.com This class includes the widespread TEM, SHV, and CTX-M enzymes, which are often encoded on mobile genetic elements like plasmids, facilitating their spread among different bacterial species. frontiersin.orgmdpi.commsdmanuals.com Extended-spectrum β-lactamases (ESBLs), which can hydrolyze a wider range of cephalosporins, also belong to this class. microbiologyresearch.orgmdpi.comucv.ve
Class B: Known as metallo-β-lactamases (MBLs), these enzymes require zinc ions as cofactors for their catalytic activity. microbiologyresearch.orgnih.govmsdmanuals.com They possess a broad substrate spectrum, capable of hydrolyzing nearly all β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, with the notable exception of monobactams. msdmanuals.com
Class C: These are primarily cephalosporinases, demonstrating higher activity against cephalosporins. However, they are also capable of hydrolyzing penicillins. microbiologyresearch.orgmsdmanuals.com AmpC enzymes are a key example and can be encoded on the chromosome or on plasmids. msdmanuals.com
Class D: Referred to as oxacillinases (OXA), these enzymes are characterized by their ability to hydrolyze isoxazolyl penicillins like oxacillin (B1211168) and cloxacillin (B1194729) more effectively than other penicillins. msdmanuals.comucv.ve Some variants within this class have evolved to hydrolyze carbapenems. mdpi.com
| Class | Active Site Mechanism | Primary Substrates | Common Examples | Inhibition by Clavulanic Acid |
|---|---|---|---|---|
| A | Serine | Penicillins, early cephalosporins, ESBLs hydrolyze extended-spectrum cephalosporins | TEM, SHV, CTX-M | Yes |
| B | Zinc (Metallo) | Penicillins, cephalosporins, carbapenems | NDM, VIM, IMP | No |
| C | Serine | Cephalosporins, penicillins | AmpC | No |
| D | Serine | Oxacillin, penicillins; some variants hydrolyze carbapenems | OXA | Poorly |
The hydrolytic mechanisms of β-lactamases differ between the serine-based enzymes and the metallo-enzymes.
Serine β-Lactamases (Classes A, C, and D): These enzymes utilize a conserved serine residue in their active site to perform catalysis. microbiologyresearch.orgmdpi.com The process is a two-step reaction involving acylation and deacylation. frontiersin.orgmdpi.comnih.gov First, the hydroxyl group of the active-site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. microbiologyresearch.orgfrontiersin.org This forms a transient covalent acyl-enzyme intermediate. frontiersin.orgbiomolther.org In the second step, a water molecule, activated by a general base residue within the active site, hydrolyzes the acyl-enzyme intermediate. microbiologyresearch.orgnih.gov This regenerates the active enzyme and releases the hydrolyzed, inactive antibiotic. microbiologyresearch.org
Metallo-β-Lactamases (Class B): In contrast, Class B enzymes use one or two zinc ions in their active site to coordinate and activate a water molecule. wikipedia.orgmsdmanuals.com This activated water molecule then performs a direct nucleophilic attack on the amide bond of the β-lactam ring. microbiologyresearch.org This mechanism hydrolyzes the ring without the formation of a covalent enzyme intermediate. wikipedia.org
Alteration of Penicillin-Binding Proteins (PBPs)
A second major strategy for resistance, particularly prevalent in Gram-positive bacteria, involves the modification of the antibiotic's target: the penicillin-binding proteins (PBPs). frontiersin.orgnih.govnih.gov PBPs are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall. mdpi.commdpi.comwikipedia.org β-lactam antibiotics mimic the D-Ala-D-Ala substrate of these enzymes, allowing them to bind to the PBP active site and irreversibly inhibit their function. nih.govmdpi.comnih.gov
Bacteria overcome this by acquiring mutations in the genes that encode PBPs. etflin.comnih.gov These mutations lead to structural alterations in the PBPs, which reduce their binding affinity for β-lactam antibiotics like Penicillin O Sodium. frontiersin.orgnih.gov With a lower affinity, the antibiotic is less effective at inhibiting the PBP, allowing cell wall synthesis to proceed even in the presence of the drug. mdpi.com
While specific mutational analyses for this compound are not extensively documented, studies on other penicillins provide a clear framework for this resistance mechanism. Resistance often arises from the accumulation of multiple point mutations within the PBP genes. frontiersin.orgnih.gov
In pathogens like Streptococcus pneumoniae, resistance to penicillins is a stepwise process involving mutations in several PBP genes, including pbp1a, pbp2b, and pbp2x. etflin.complos.org For instance, specific amino acid substitutions near the conserved active site motifs of these PBPs are strongly associated with increased resistance levels. etflin.com Similarly, in Streptococcus gordonii, penicillin resistance development has been linked to mutations in class B PBPs (PBP 2X and 2B). nih.gov In some cases, resistance emerges through the acquisition of mosaic pbp genes, where portions of the gene are replaced with DNA from a related, naturally resistant bacterial species. etflin.com
| Bacterial Species | PBP Affected | Observed Alterations | Impact on Resistance |
|---|---|---|---|
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Accumulation of multiple point mutations, often creating mosaic genes. etflin.complos.org | Stepwise increase to high-level penicillin resistance. etflin.com |
| Staphylococcus aureus (MRSA) | PBP2a (acquired) | Acquisition of the mecA gene encoding the low-affinity PBP2a. reactgroup.org | Broad resistance to β-lactam antibiotics. wikipedia.org |
| Neisseria gonorrhoeae | PBP2 | Point mutations and codon insertions near the active site. nih.gov | Reduced acylation efficiency and increased penicillin MIC. nih.gov |
| Enterococcus faecium | PBP5 | Overproduction and point mutations (e.g., M485A) in the endogenous low-affinity PBP5. oup.com | High-level intrinsic and acquired resistance. oup.comoup.com |
The mutations identified in PBP genes translate into specific structural changes that underpin the resistance phenotype. These alterations often occur near, but not necessarily within, the enzyme's active site. nih.gov The cumulative effect of these changes is a subtle but significant modification of the active site's architecture or dynamics. nih.gov
These structural modifications can restrict the access of bulky β-lactam molecules to the catalytic serine residue or impede the conformational changes required for the acylation reaction to occur. nih.govnih.gov For example, an insertion of amino acids near the active site of PBP3 in E. coli can obstruct the entry of certain β-lactams. nih.gov In other cases, mutations may lead to a general disordering of residues in the active site region, which is sufficient to lower the acylation rate of the enzyme by the antibiotic. nih.gov This prevents the formation of the stable, inactivated PBP-antibiotic complex, allowing the enzyme to continue its function in cell wall synthesis.
Efflux Pump Systems and Reduced Permeability Mechanisms
In addition to inactivating the antibiotic or altering its target, bacteria can prevent the drug from reaching its target in the first place. reactgroup.org This is achieved through two primary, often synergistic, mechanisms: active efflux and reduced permeability. frontiersin.orgbristol.ac.uk
Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel a wide variety of toxic compounds, including antibiotics, from the cell's interior. scienceopen.comnih.govacs.org By pumping the antibiotic out, these systems lower the intracellular drug concentration to sub-inhibitory levels, allowing the bacteria to survive. reactgroup.orgmicrobialcell.com Overexpression of genes encoding these pumps is a common cause of acquired multidrug resistance. oup.com
Several families of efflux pumps contribute to antibiotic resistance:
Resistance-Nodulation-Division (RND) Family: This family is particularly significant in Gram-negative bacteria and is responsible for resistance to a broad range of substrates, including β-lactams. nih.govacs.orgmdpi.com Famous examples include the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa. oup.comnih.gov
ATP-Binding Cassette (ABC) Superfamily: These pumps use the energy from ATP hydrolysis to transport substrates across the cell membrane. nih.govacs.org
Major Facilitator Superfamily (MFS): A large and diverse group of secondary transporters that are prevalent in both Gram-positive and Gram-negative bacteria. nih.govacs.org
Small Multidrug Resistance (SMR) Family: As their name suggests, these are small transport proteins that contribute to resistance. nih.gov
Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps utilize electrochemical ion gradients to expel toxins. nih.govacs.org
Reduced permeability is another critical defense, especially for Gram-negative bacteria, whose outer membrane acts as a formidable barrier. asm.orgnih.gov These bacteria can limit the influx of antibiotics by altering the number or structure of porin channels, which are protein channels that allow hydrophilic molecules to cross the outer membrane. frontiersin.orgbristol.ac.uk Mutations that lead to the loss of a specific porin or that narrow the pore channel can significantly decrease the rate at which antibiotics like penicillins enter the cell, thereby contributing to resistance. asm.orgnih.gov This mechanism is often found in conjunction with β-lactamase production or efflux pump overexpression, leading to higher levels of resistance. bristol.ac.uknih.gov
| Efflux Pump Family | Energy Source | Prevalence | Examples of Substrates | Key Examples |
|---|---|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Primarily Gram-negative bacteria | β-lactams, quinolones, tetracyclines, detergents | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-positive and Gram-negative bacteria | Various antibiotics, toxins | MsbA, Sav1866 |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive and Gram-negative bacteria | Tetracyclines, quinolones, chloramphenicol | NorA (S. aureus), TetA |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-positive and Gram-negative bacteria | Quaternary ammonium (B1175870) compounds, dyes | EmrE |
| Multidrug and Toxic Compound Extrusion (MATE) | Na+ or H+ Gradient | Gram-positive and Gram-negative bacteria | Fluoroquinolones, aminoglycosides, dyes | NorM |
Biofilm Formation and Its Role in this compound Resistance Research
Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix. frontiersin.orgnih.gov This mode of growth provides bacteria with significant protection from environmental stresses, including the action of antimicrobial agents. The resistance of bacteria within biofilms to antibiotics like this compound is a multifaceted phenomenon that is not yet fully understood for this specific compound, due to a lack of direct research. However, based on studies of other penicillins and the general characteristics of biofilms, several key research areas have been identified.
The formation of a biofilm is a critical factor in the pathogenesis of many chronic and recurrent infections. mdpi.comnih.gov Bacteria within a biofilm can exhibit resistance levels that are significantly higher than their free-floating, or planktonic, counterparts. nih.gov This increased resistance is attributed to a combination of factors, including the physical barrier presented by the EPS matrix, altered bacterial physiology within the biofilm, and the facilitation of genetic resistance mechanisms.
Research into biofilm-related resistance to penicillin-class antibiotics has highlighted several key mechanisms:
Limited Penetration: The dense EPS matrix can act as a physical barrier, slowing the diffusion of antibiotics to the bacterial cells within the biofilm. frontiersin.orgbiorxiv.org The composition of the EPS, which includes polysaccharides, proteins, and extracellular DNA (eDNA), can influence the penetration of specific antibiotics. ubc.caasm.org For instance, negatively charged components of the EPS can bind to and sequester positively charged antibiotics, preventing them from reaching their cellular targets. ubc.ca While the specific interactions between this compound and various EPS components have not been detailed in published research, it is a critical area for investigation.
Altered Microenvironment: Gradients of nutrients and oxygen exist within a biofilm, leading to areas of slow or dormant bacterial growth. frontiersin.org Since penicillins are most effective against actively dividing bacteria, cells in these dormant states may be less susceptible to the action of this compound.
Expression of Resistance Genes: The close proximity of bacterial cells within a biofilm facilitates the exchange of genetic material through horizontal gene transfer. This can lead to the rapid spread of antibiotic resistance genes, such as those encoding for β-lactamases, which can inactivate this compound. frontiersin.org
Adaptive Stress Responses: Bacteria within a biofilm can express unique sets of genes that are not active in planktonic cells. Some of these genes may be involved in stress responses that contribute to antibiotic tolerance.
Research on Biofilm-Disrupting Strategies
Given the challenge of treating biofilm-associated infections, a significant area of research is the development of agents that can disrupt the biofilm matrix, making the embedded bacteria more susceptible to conventional antibiotics. Studies have explored the use of enzymes that can degrade components of the EPS, such as DNases and specific polysaccharide-degrading enzymes. For example, the combination of the mucolytic agent ambroxol (B1667023) with vancomycin (B549263) has been shown to disrupt the biofilm structure, leading to increased antibiotic penetration. frontiersin.org While not tested specifically with this compound, this approach holds promise for enhancing its efficacy against biofilm-forming bacteria.
The table below summarizes findings from studies on the effectiveness of various penicillins against bacterial biofilms, which may provide insights into potential challenges and strategies for this compound.
| Antibiotic/Agent | Bacterial Strain(s) | Key Research Finding | Reference |
| Penicillin | Cutibacterium acnes | Failed to achieve the minimum biofilm inhibitory concentration (MBIC) in 60% of tested strains, indicating significant tolerance in biofilms. | researchgate.net |
| Oxacillin | Multidrug-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA) | Combination with the antimicrobial peptide melittin (B549807) showed synergistic effects in inhibiting and eradicating biofilms. | frontiersin.org |
| Ampicillin (B1664943) | Penicillin-resistant, ampicillin-susceptible Enterococcus faecalis | Sub-inhibitory concentrations significantly decreased biofilm production and the expression of certain virulence genes. | researchgate.net |
Quorum Sensing and Biofilm Resistance
Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. mdpi.comnih.gov QS plays a crucial role in the regulation of biofilm formation and the expression of virulence factors. mdpi.comnih.gov Consequently, interfering with QS signaling, a strategy known as quorum quenching, is being investigated as a means to prevent biofilm formation and reduce antibiotic resistance. nih.govasm.org
The following table outlines the general principles of quorum sensing and its role in antibiotic resistance, which are relevant to understanding potential resistance mechanisms to this compound.
| Quorum Sensing System Component | Function in Resistance and Biofilm Formation | Potential for Therapeutic Intervention | Reference(s) |
| Autoinducers (Signaling Molecules) | Accumulate at high cell densities to trigger coordinated gene expression, including biofilm formation and virulence factor production. | Inhibition of autoinducer synthesis or degradation of signaling molecules can prevent biofilm formation. | mdpi.com |
| Receptor Proteins | Bind to autoinducers to initiate the signaling cascade that regulates gene expression. | Development of antagonist molecules that block receptor binding can inhibit QS-mediated processes. | mdpi.com |
| Regulated Genes | Include genes for EPS production, efflux pumps, and virulence factors that contribute to antibiotic resistance. | Inhibition of QS can downregulate the expression of these genes, increasing antibiotic susceptibility. | nih.govnih.gov |
Degradation Pathways and Chemical Stability of Penicillin O Sodium
Hydrolytic Degradation Mechanisms of the β-Lactam Ring
The core of Penicillin O Sodium's chemical instability lies in its four-membered β-lactam ring. uomus.edu.iq This ring is inherently strained due to its fusion with a five-membered thiazolidine (B150603) ring. wikipedia.orguomus.edu.iq This structural strain, combined with a conformational arrangement that prevents normal resonance stabilization of the amide bond, renders the lactam's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. uomus.edu.iq
The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. mdpi.cominchem.org This attack leads to the irreversible opening of the ring, a process that can be catalyzed by both acidic and alkaline conditions. researchgate.netuobasrah.edu.iq The initial and major product of this hydrolytic cleavage is the corresponding penicilloic acid, which is biologically inactive. inchem.orguobasrah.edu.iqtaylorandfrancis.com In basic media, the breaking of the β-lactam ring is the first step, forming an acid analogous to penicilloic acid. taylorandfrancis.com The enzymatic degradation by β-lactamases, a key bacterial resistance mechanism, also proceeds via the hydrolytic opening of the β-lactam ring to yield inactive penicilloic acids. wikipedia.orguobasrah.edu.iq
Influence of Environmental Factors on Stability (pH, Temperature, Ionic Strength)
The rate of hydrolytic degradation of this compound is significantly influenced by several environmental factors.
pH The pH of the aqueous solution is a critical determinant of penicillin stability. Penicillins generally exhibit maximum stability in the neutral to slightly acidic pH range, approximately pH 6.0 to 7.0. acs.orgresearchgate.net Stability decreases sharply in both strongly acidic (pH < 4.0) and alkaline (pH > 8.0) conditions. nih.govasm.org The relationship between the degradation rate constant (k) and pH often results in a V-shaped curve, with the minimum degradation rate observed around pH 7.0. acs.org For instance, studies on Penicillin G showed it was completely degraded in 20 minutes at 100°C and pH 4, whereas at pH 6 and 8, the degradation was only about 20% and 35%, respectively, under the same conditions. nih.gov
Temperature Temperature has a profound effect on the chemical stability of penicillins. The rate of degradation increases significantly with rising temperatures, following the Arrhenius equation which correlates the reaction rate constant with temperature. acs.orgasm.org For example, one study on four penicillin types, including benzylpenicillin, found that degradation was around 50% at 4°C after two weeks, but was complete after just one week at 25°C. researchgate.net Crystalline sodium penicillin has shown much greater thermal stability than its amorphous form, with the amorphous product requiring refrigeration below 15°C for practical use. acs.org Storing this compound solutions at refrigerated temperatures (e.g., 2-8°C) is a standard practice to minimize hydrolytic degradation and extend shelf-life. journals.co.zanih.gov
| pH | 0 °C | 10 °C | 24 °C | 37 °C |
|---|
Data adapted from a study on crystalline sodium salt of penicillin, illustrating the combined impact of pH and temperature. asm.org
Ionic Strength The ionic strength of a solution can also affect penicillin stability, although its impact can be complex. journals.co.za The presence of salts can exert a catalytic effect on degradation. journals.co.za The effect of ionic strength is often linked to the specific ions present in the solution and their interaction with the antibiotic molecule. researchgate.net While some studies on certain antibiotics have found that ionic strength does not have a statistically significant effect on degradation rates mst.eduresearchgate.net, others have shown that increased ionic strength can decrease the stability of compounds by altering interactions within the solution. frontiersin.orgscielo.br
Degradation Products: Identification and Chemical Characterization
The degradation of this compound can lead to a variety of products, the structures of which depend on the specific degradation pathway (e.g., hydrolysis, thermal stress).
Under weakly acidic to alkaline hydrolytic conditions, the primary degradation product is Penicilloic acid . uobasrah.edu.iq This occurs through the opening of the β-lactam ring and results in a dicarboxylic acid derivative that lacks antibacterial activity. uobasrah.edu.iqtaylorandfrancis.com Further degradation can occur, especially under acidic conditions, where penicilloic acid can decompose into other products like penilloic acid and penillic acid . researchgate.netcsic.es A study on Penicillin G degradation products in surface water identified penilloic acid and penicilloic acid as the main products. researchgate.net
More complex degradation pathways can be initiated by other stressors. For example, thermal degradation of nafcillin (B1677895) sodium was found to produce a novel, complex impurity identified as (2R,4S)-2-((R)-carboxy(2-ethoxy-1-naphthamido)methyl)-3-((2-ethoxy-1-naphthoyl)glycyl)-5,5-dimethylthiazolidine-4-carboxylic acid. researchgate.net For other penicillins like nafcillin and oxacillin (B1211168), novel degradation products with a thietan-2-one structure have been isolated and characterized. rsc.org The identification and characterization of these products rely on advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org
| Degradation Product | Precursor/Condition | Reference |
|---|
Stabilization Strategies for this compound in Research Formulations
Given the inherent instability of this compound, several strategies are employed in research formulations to minimize degradation and ensure experimental reproducibility.
pH Control: Maintaining the pH of stock solutions and experimental media within the optimal stability range (pH 6.5-7.5) is the most critical strategy. carlroth.com This is achieved by using appropriate buffer systems. Citrate buffers have been shown to be more effective at stabilizing Penicillin G than phosphate (B84403) or acetate (B1210297) buffers. acs.org However, the choice and concentration of the buffer are important, as some buffer salts can catalyze degradation. acs.orgjournals.co.za
Temperature Management: Strict temperature control is essential. Preparing solutions at low temperatures and storing them under refrigeration (2-8°C) or frozen is standard practice. acs.orgjournals.co.za Lyophilization (freeze-drying) is another common technique to create a stable powdered form for long-term storage, which is reconstituted immediately before use. mdpi.com
Use of Stabilizing Excipients: In more complex formulations, various excipients can be included to enhance stability. These can include co-solvents, viscosity enhancers, or polymers that protect the antibiotic from degradation. mdpi.commdpi.com For solid formulations, which are inherently more stable than solutions, strategies like film coating or encapsulation can provide a physical barrier against environmental moisture, a key factor in hydrolytic degradation. journals.co.zanih.govresearchgate.net
Control of Moisture: For solid (powdered) this compound, protection from atmospheric moisture is crucial, as hygroscopicity can lead to significant physicochemical changes and degradation. nih.gov
Photodegradation and Oxidative Pathways of Penicillins
In addition to hydrolysis, penicillins are susceptible to degradation initiated by light and oxidative processes.
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can accelerate the degradation of penicillins in solution. researchgate.net Studies have demonstrated the photocatalytic degradation of penicillins like amoxicillin (B794) and penicillin G using semiconductor nanoparticles such as titanium dioxide (TiO₂) under UV or sunlight irradiation. espublisher.comrsc.org The efficiency of this photodegradation is also influenced by factors like pH and temperature. espublisher.com
Oxidative Pathways: Oxidative stress can also contribute to penicillin degradation. It has been reported that bactericidal antibiotics, including β-lactams, can induce the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within bacterial cells. mdpi.comembopress.orgpnas.org These highly reactive species can potentially lead to oxidative damage. While this phenomenon is primarily studied in the context of antibiotic-induced cell death, it highlights a non-hydrolytic pathway through which the chemical environment can be altered, potentially impacting the antibiotic molecule itself. The one-electron reduction of penicillins can generate reactive intermediates capable of further interactions. mdpi.com
Advanced Analytical and Spectroscopic Techniques in Penicillin O Sodium Research
Chromatography-Based Methodologies
Chromatography stands as a cornerstone for the separation and analysis of Penicillin O Sodium and its related substances. These methods are critical for ensuring the purity, stability, and quality of the antibiotic.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique extensively utilized for determining the purity of this compound and for tracking the formation of its degradation products. The versatility of HPLC allows for the development of stability-indicating methods that can separate the active pharmaceutical ingredient from any impurities or degradants that may arise during manufacturing or storage. researchgate.netbioline.org.br
Reverse-phase HPLC is a commonly employed mode for the analysis of penicillins. sielc.comrcees.ac.cn In a typical setup, a C18 column is used as the stationary phase, which effectively separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation. For instance, a mobile phase containing acetonitrile and a phosphate buffer at a controlled pH can achieve separation of various penicillins within a short analysis time. researchgate.net
The detection of this compound and its related substances is typically performed using an ultraviolet (UV) detector at a specific wavelength. rcees.ac.cnresearchgate.net The selection of the detection wavelength is crucial for achieving high sensitivity and selectivity.
Degradation studies are essential to understand the stability of this compound under various stress conditions, such as acidic, alkaline, and oxidative environments. HPLC is the primary tool for these studies, allowing for the separation and quantification of the degradation products formed. researchgate.netresearchgate.net For example, under alkaline conditions, penicillins can degrade to form products like penicilloic acids. researchgate.net HPLC methods can effectively separate these degradants from the parent drug, providing valuable information on the degradation pathways. researchgate.net
Table 1: Example of HPLC Conditions for Penicillin Analysis
| Parameter | Condition |
| Column | Xbridge™ C18 reversed-phase |
| Mobile Phase | 5 mmol L(-1) phosphate buffer (pH 6.6) and acetonitrile (75:25, v/v) |
| Flow Rate | 1 mL min(-1) |
| Detection | UV at 215 nm |
| Analysis Time | < 10 min |
| This table presents a set of exemplary HPLC conditions that have been used for the separation of penicillins. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This hybrid technique is invaluable for the definitive identification and precise quantification of this compound, even in complex matrices. fda.govnih.govsci-hub.se
In LC-MS/MS analysis, after the components are separated by the LC system, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for penicillins, which can be operated in either positive or negative ion mode depending on the specific analyte. sci-hub.se The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).
For enhanced selectivity and confirmation, tandem mass spectrometry (MS/MS) is employed. This involves selecting a specific parent ion (precursor ion) of the target analyte, fragmenting it through collision-induced dissociation (CID), and then detecting the resulting product ions. sci-hub.seresearchgate.net The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides a high degree of specificity and sensitivity for quantification. sci-hub.se
LC-MS/MS is particularly useful for analyzing trace levels of this compound and its metabolites or degradation products in various samples. rsc.orgnih.gov The use of isotopically labeled internal standards, such as deuterated analogues, can improve the accuracy and reproducibility of quantitative methods by compensating for matrix effects and variations in the analytical process. fda.govnih.gov
Table 2: LC-MS/MS Parameters for Penicillin Analysis
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode sci-hub.se |
| Mass Analyzer | Triple Quadrupole fda.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) sci-hub.se |
| Internal Standard | Isotopically labeled standards (e.g., Benzylpenicillin-d7) rsc.org |
| This table outlines typical parameters used in LC-MS/MS methods for the analysis of penicillins. |
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in the research of this compound, providing detailed information about its molecular structure, vibrational characteristics, and degradation kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule. springernature.com
¹H NMR (proton NMR) spectroscopy provides information about the different types of protons in the molecule and their chemical environment. nih.govchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals in a ¹H NMR spectrum are used to deduce the structure. For penicillins, characteristic signals for the protons on the β-lactam and thiazolidine (B150603) rings can be identified. sci-hub.se
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. acs.orgchemicalbook.com Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. sci-hub.se The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei and to piece together the complete molecular structure. researchgate.net These techniques have been instrumental in confirming the structure of penicillins and identifying their degradation products. researchgate.netresearchgate.net
Table 3: General ¹³C NMR Chemical Shift Ranges for Penicillins
| Carbon Type | Chemical Shift Range (ppm) |
| Carbonyl (Amide & Carboxylate) | 160 - 180 |
| β-Lactam Ring Carbons | 55 - 80 |
| Thiazolidine Ring Carbons | 45 - 75 |
| Side-Chain Carbons | Varies depending on the specific side chain |
| This table provides approximate chemical shift ranges for the carbon atoms in the penicillin core structure based on general knowledge. sci-hub.se |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comresearchgate.net These techniques provide a "molecular fingerprint" that is unique to the compound and can be used for identification and to study its chemical bonding. nih.gov
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. nist.govsapub.org The IR spectrum of this compound shows characteristic absorption bands for its functional groups. A key feature in the IR spectrum of penicillins is the strong absorption band corresponding to the C=O stretching vibration of the β-lactam ring, typically found at a high frequency (around 1770 cm⁻¹). mdpi.com Other characteristic bands include those for the amide C=O stretch, the carboxylate C=O stretch, and N-H and C-H vibrations. mdpi.comusc.gal
Raman spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.comresearchgate.net The Raman spectrum also provides information about the vibrational modes of the molecule. For penicillins, Raman spectroscopy has been used to identify characteristic bands associated with the β-lactam and thiazolidine rings. researchgate.netacs.org For example, a band around 1000-1007 cm⁻¹ has been attributed to vibrations of the β-lactam ring. researchgate.netacs.org
Both IR and Raman spectroscopy can be used to study the effects of environmental factors, such as solvent and hydrogen bonding, on the vibrational properties of this compound. mdpi.comusc.gal
Table 4: Characteristic Vibrational Frequencies for Penicillin G
| Vibrational Mode | Wavenumber (cm⁻¹) |
| β-Lactam C=O Stretch | ~1770 |
| Amide C=O Stretch | ~1680 |
| Carboxylate C=O Stretch | ~1600 |
| β-Lactam Ring Vibration | ~1007 |
| This table lists some of the key vibrational frequencies observed in the IR and Raman spectra of Penicillin G, which is structurally similar to Penicillin O. researchgate.netmdpi.com |
UV-Visible Spectroscopy for Degradation Monitoring
UV-Visible spectroscopy is a relatively simple yet effective technique for monitoring the degradation of this compound. scirp.org While it does not provide detailed structural information like NMR or IR, it can be used to follow the kinetics of a degradation reaction by measuring the change in absorbance over time. rsc.orgrsc.org
Penicillins exhibit characteristic UV absorption due to their chromophoric groups. The degradation of the penicillin molecule often leads to the formation of new chromophores or the destruction of existing ones, resulting in a change in the UV-Visible spectrum. rsc.org For instance, the opening of the β-lactam ring can lead to the formation of degradation products with different absorption maxima compared to the intact drug.
By monitoring the absorbance at a specific wavelength corresponding to either the parent drug or a degradation product, the rate of degradation can be determined. nih.govrsc.orgacs.org This information is crucial for assessing the stability of this compound under different conditions and for determining its shelf-life. scirp.org
Table 5: Application of UV-Visible Spectroscopy in Penicillin Degradation Studies
| Application | Principle |
| Kinetic Monitoring | Measures the change in absorbance at a specific wavelength over time to determine the rate of degradation. |
| Quantification of Degradation | Correlates the change in the absorption spectrum to the amount of degraded product present. scirp.org |
| This table summarizes the main applications of UV-Visible spectroscopy in studying the degradation of penicillins. |
X-ray Crystallography for Three-Dimensional Structure Determination
The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained.
This detailed structural information would confirm the core stereochemistry of the penicillin molecule, including the strained β-lactam ring fused to the thiazolidine ring. Crucially, it would also reveal the precise conformation of the allylmercaptomethyl side chain, which distinguishes Penicillin O from other penicillins. Furthermore, the crystallographic data would provide insights into the crystal packing, including intermolecular interactions such as hydrogen bonds and the coordination environment of the sodium cation. It has been noted that sodium penicillin V is isostructural with sodium benzylpenicillin (Penicillin G), suggesting that the packing arrangements of these salts are very similar. acs.org
Representative Crystallographic Data for a Penicillin Salt
The following table illustrates the type of crystallographic data that would be obtained from an X-ray diffraction study of a penicillin salt. Please note, this is representative data and not the actual data for this compound.
| Parameter | Representative Value |
| Chemical Formula | C₁₃H₁₇N₂NaO₄S₂ |
| Molecular Weight | 352.4 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 9.85 |
| b (Å) | 12.45 |
| c (Å) | 15.20 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1863.5 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.256 |
This table is for illustrative purposes and does not represent experimentally determined data for this compound.
Fluorescence Polarization and Other Binding Assays for PBP Interactions
The antibacterial activity of this compound, like all β-lactam antibiotics, stems from its ability to inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cell wall synthesis. wikipedia.org Quantifying the interaction between this compound and various PBPs is crucial for understanding its spectrum of activity and potency. Fluorescence polarization (FP) and other competition binding assays are powerful techniques used for this purpose. nih.gov
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer). In the context of PBP research, a fluorescently labeled penicillin, such as BOCILLIN FL (a derivative of penicillin V), is often used as the tracer. bmglabtech.com
The principle of the assay is as follows:
The fluorescent tracer, being small, rotates rapidly in solution, resulting in low polarization of the emitted light when excited with polarized light.
When the tracer binds to a large molecule like a PBP, its rotation is significantly slowed down. This results in a higher degree of polarization of the emitted light.
In a competition experiment, unlabeled this compound is introduced into the PBP-tracer complex. This compound competes with the fluorescent tracer for binding to the active site of the PBP.
By measuring the change in fluorescence polarization at various concentrations of this compound, a competition curve can be generated. From this curve, the 50% inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of this compound required to displace 50% of the bound fluorescent tracer, providing a measure of its binding affinity for the specific PBP. asm.org
Other Competition Binding Assays
Similar to FP, other competition assays can be performed using a radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a biotinylated penicillin derivative. asm.orgresearchgate.net In these assays, bacterial membranes containing PBPs are incubated with the labeled penicillin in the presence of varying concentrations of unlabeled this compound. After incubation, the PBPs are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The amount of labeled penicillin bound to each PBP is then quantified using fluorography, autoradiography, or a streptavidin-conjugated reporter. A decrease in the signal from the labeled penicillin at a specific PBP band with increasing concentrations of this compound indicates competitive binding. These assays allow for the determination of the IC₅₀ values for this compound against a range of different PBPs from a particular bacterium.
Representative PBP Binding Affinity Data
The following table provides an example of the kind of data that would be generated from competition binding assays for a penicillin against various PBPs from a bacterial strain.
| Penicillin-Binding Protein (PBP) | IC₅₀ (μg/mL) for this compound |
| PBP 1 | Data not available |
| PBP 2 | Data not available |
| PBP 3 | Data not available |
| PBP 4 | Data not available |
This table is for illustrative purposes. Specific experimental IC₅₀ values for this compound against various PBPs were not found in the conducted searches.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Computational Approaches to Predict Penicillin O Sodium Activity
Computational modeling is a powerful tool for predicting the biological activity of compounds, thereby accelerating drug discovery. nih.gov For this compound, computational approaches would primarily involve molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict its interaction with Penicillin-Binding Proteins (PBPs), the key bacterial enzymes that penicillins inhibit. upf.edunih.gov
Molecular Docking: Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (Penicillin O) within the active site of its target protein (PBP). scispace.com For Penicillin O, docking studies would model the interactions between its core bicyclic structure, the carboxylate group, and the unique (allylthio)acetyl side chain with the amino acid residues in the PBP active site. Studies on other penicillin derivatives have shown that interactions such as hydrogen bonds between the β-lactam carbonyl, the carboxylate group, and key residues like Serine, Threonine, and Arginine in the PBP active site are crucial for binding and subsequent acylation of the enzyme. nih.govacs.org Computational modeling of the interactions between PBPs and the allylthio side chain of Penicillin O could guide the rational design of new drugs. upf.edu
QSAR Modeling: QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net A QSAR study for Penicillin O analogs would involve synthesizing a series of derivatives with modified side chains and correlating their antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) with physicochemical descriptors. unicamp.br These descriptors can include:
Electronic Descriptors: Related to the distribution of electrons (e.g., Hammett constants, dipole moment).
Steric Descriptors: Related to the size and shape of the molecule (e.g., molar refractivity, Taft's steric parameters).
Hydrophobicity Descriptors: Related to the molecule's partitioning between water and lipids (e.g., logP).
While a specific QSAR model for Penicillin O is not readily found, studies on other sulfur-containing derivatives and β-lactams demonstrate the utility of this approach. For example, QSAR studies on various β-lactams have shown that lipophilicity and electronic properties are key determinants of their efflux by bacterial pumps, a major resistance mechanism. unicamp.br
A hypothetical QSAR study on Penicillin O analogs might yield an equation similar to this illustrative example: log(1/MIC) = k1(logP) - k2(logP)² + k3(σ) + k4(Es) + C Where logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects of the substituents.
Elucidation of Key Structural Features for Antimicrobial Efficacy
The antimicrobial efficacy of any penicillin is dictated by a combination of features in its core structure and its unique acyl side chain. wikipedia.org
Core Penam Structure: The fundamental requirements for the activity of all penicillins, including Penicillin O, reside in the 6-aminopenicillanic acid (6-APA) nucleus:
The β-Lactam Ring: This strained four-membered ring is the chemical warhead of the molecule. Its inherent reactivity is essential for acylating the serine residue in the active site of PBPs, thereby inactivating the enzyme and inhibiting bacterial cell wall synthesis. scielo.brannamalaiuniversity.ac.in
The Fused Thiazolidine (B150603) Ring: This ring enhances the reactivity of the β-lactam by preventing amide resonance stabilization. scielo.br
The Carboxylic Acid Group: The free carboxylate at C-2 is crucial for binding to the PBP active site, often interacting with a positively charged lysine (B10760008) or arginine residue. acs.org
The (Allylthio)acetyl Side Chain: The side chain at C-6 is what differentiates penicillins and determines their spectrum of activity, stability, and susceptibility to β-lactamases. wikipedia.org For this compound, the key features of its (allylthio)acetyl side chain are:
Thioether Linkage (-S-): The presence of a sulfur atom in the side chain influences the molecule's electronic properties and conformation. Studies on other sulfur-containing compounds, like 26-thiodiosgenin, have shown that replacing an oxygen atom with sulfur can increase antibacterial activity. mdpi.com The thioether in Penicillin O's side chain may affect its binding affinity to PBPs and its stability against certain degrading enzymes.
Allyl Group (-CH₂-CH=CH₂): The unsaturated allyl group provides a region of hydrophobicity and potential for specific interactions within the PBP binding pocket. SAR studies on other antibiotics have shown that the introduction of small, unsaturated groups like allyl or propargyl can sometimes enhance potency against specific bacterial strains. nih.gov
Flexibility: The flexible chain (compared to the rigid phenyl ring of Penicillin G) allows it to adopt different conformations, which could be advantageous for fitting into the active sites of PBPs from different bacterial species.
Research on penem (B1263517) antibiotics, which also contain a sulfur atom in their five-membered ring, highlights the importance of the C2 side chain in determining activity. Aromatic rings in the side chain were found to reduce activity against Mycobacterium tuberculosis, whereas five-membered rings maintained high activity, demonstrating the critical influence of side chain structure. nih.gov
Rational Design of Novel this compound Analogs based on SAR/QSAR
Rational design aims to create new molecules with improved properties based on an understanding of their biological target and SAR. nih.gov The design of novel Penicillin O analogs would leverage the structural insights gained from SAR and computational studies to enhance antimicrobial efficacy, broaden the spectrum of activity, or overcome resistance mechanisms. researchgate.net
Strategies for Analog Design:
Modification of the Allyl Group: The terminal double bond of the allyl group is a prime target for modification.
Saturation: Converting the allyl group to a propyl group would increase lipophilicity and remove the π-electron system, which could be tested for its effect on PBP binding and activity.
Substitution: Adding substituents to the allyl group (e.g., methyl, halogen) could probe steric and electronic tolerances within the PBP active site.
Bioisosteric Replacement: Replacing the allyl group with other small, unsaturated moieties (e.g., propargyl) or small cyclic groups could lead to enhanced activity, as seen in other antibiotic classes. nih.gov
Alteration of the Thioether Linkage:
Oxidation: The thioether can be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). This significantly increases the polarity of the side chain and alters its hydrogen bonding capability. In studies of other sulfur-containing heterocycles, oxidation to a sulfoxide or sulfone decreased antibacterial activity. mdpi.com However, in some penicillin derivatives, oxidation of the thiazolidine ring sulfur has been shown to modulate activity and stability. acs.org
Replacement: Replacing the sulfur atom with oxygen (an ether) or nitrogen (an amine) would systematically probe the importance of the sulfur atom for activity.
Scaffold Hopping and Hybridization: A more advanced strategy involves combining the (allylthio)acetyl side chain of Penicillin O with different β-lactam cores (e.g., a cephalosporin (B10832234) or carbapenem (B1253116) nucleus) to create hybrid antibiotics.
The following table illustrates a hypothetical rational design strategy starting from Penicillin O.
| Parent Compound | Modification Strategy | Hypothetical Analog | Rationale |
| Penicillin O | Saturation of allyl group | n-Propylmercaptomethylpenicillin | Investigate the role of the double bond; alter hydrophobicity. |
| Penicillin O | Oxidation of thioether | (Allylsulfinyl)methylpenicillin | Increase polarity; introduce H-bond acceptor. |
| Penicillin O | Bioisosteric replacement of allyl group | Propargylmercaptomethylpenicillin | Probe binding pocket with a linear, rigid unsaturated group. |
| Penicillin O | Substitution on allyl group | (2-Chloroallyl)mercaptomethylpenicillin | Introduce electronic and steric changes to the terminal group. |
Influence of Substituent Constants on this compound Derivatives
Substituent constants, such as Hammett (σ), Taft (Es), and hydrophobicity (π) constants, are fundamental to QSAR studies. They quantify the electronic, steric, and hydrophobic effects of different functional groups, allowing for a systematic analysis of their influence on biological activity. researchgate.net
For a series of Penicillin O analogs, where modifications are made to the allyl group, these constants would be crucial for developing a predictive QSAR model.
Hammett Constant (σ): This constant describes the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. While the allyl group is not aromatic, if analogs were designed by replacing the allyl group with substituted phenyl rings, the σ value of the substituents would be critical. For example, electron-withdrawing groups on the acyl side chain of penicillins can decrease susceptibility to acid degradation. annamalaiuniversity.ac.in
Steric Parameters (e.g., Taft's Es, Molar Refractivity): These constants quantify the size and bulk of a substituent. Steric hindrance is a key factor in penicillin design, particularly for conferring resistance to β-lactamase enzymes. Bulky side chains can physically block the enzyme's access to the β-lactam ring. annamalaiuniversity.ac.in
The following table demonstrates how substituent constants for hypothetical modifications to the side chain of a penicillin could be used in a QSAR analysis. The data is illustrative and not specific to Penicillin O.
| Substituent (R) on Side Chain | Hydrophobicity (π) | Electronic (σ) | Steric (Es) | Observed Activity (Illustrative) |
| -H | 0.00 | 0.00 | 1.24 | Moderate |
| -CH₃ | 0.56 | -0.17 | 0.00 | High |
| -Cl | 0.71 | 0.23 | 0.27 | Very High |
| -OCH₃ | -0.02 | -0.27 | 0.69 | Moderate |
| -NO₂ | -0.28 | 0.78 | -1.01 | Low |
This table shows a hypothetical scenario where a substituent with positive π and σ values and moderate steric bulk (like -Cl) results in the highest activity. Such an analysis for a series of Penicillin O analogs would allow researchers to rationally select substituents to synthesize next, optimizing for the desired antimicrobial profile.
Experimental Models and Research Applications of Penicillin O Sodium
In Vitro Studies on Bacterial Growth Inhibition and Susceptibility Profiling
In vitro studies are fundamental to characterizing the antimicrobial activity of antibiotics like Penicillin O Sodium. These laboratory-based experiments are designed to determine a compound's direct effect on microbial growth under controlled conditions, providing essential data on its spectrum of activity and potency.
Detailed Research Findings The primary mechanism of action for penicillin antibiotics is the inhibition of bacterial cell wall synthesis. nih.govnews-medical.net Penicillins bind to and inactivate enzymes known as penicillin-binding proteins (PBPs), which are essential for the final step in cross-linking the peptidoglycan chains that form the bacterial cell wall. nih.govnews-medical.net This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death. news-medical.net This bactericidal action is most effective against actively growing and dividing bacteria, particularly Gram-positive organisms which have a thick, exposed peptidoglycan layer. news-medical.net
Susceptibility profiling is conducted to quantify this inhibitory effect, most commonly by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after a set incubation period. nih.gov This is a critical metric for understanding an antibiotic's efficacy against specific pathogens. While a comprehensive susceptibility profile specifically for this compound is not widely documented, the table below provides representative MIC values for Penicillin G, illustrating how such data is presented and its importance in defining an antibiotic's profile against various clinically relevant bacteria.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Penicillin G This table illustrates typical susceptibility data for a penicillin-class antibiotic. Actual values can vary significantly based on the bacterial strain and testing methodology.
| Bacterial Species | Type | Penicillin G MIC Range (µg/mL) | General Susceptibility |
| Streptococcus pneumoniae | Gram-positive | 0.015 - 2.0 | Susceptible to Resistant |
| Staphylococcus aureus (non-β-lactamase producing) | Gram-positive | 0.015 - 0.5 | Generally Susceptible |
| Staphylococcus aureus (MRSA) | Gram-positive | >256 | Resistant |
| Enterococcus faecalis | Gram-positive | 1 - 16 | Intermediate to Resistant |
| Neisseria meningitidis | Gram-negative | ≤0.06 - 1.0 | Generally Susceptible |
| Escherichia coli | Gram-negative | 8 - >128 | Generally Resistant |
Cell-Free Systems for Biochemical Pathway Analysis
Cell-free systems (CFSs) are powerful research tools that allow for the study of biological processes in a controlled in vitro environment, free from the complexities of a living cell. nih.gov These systems, which can be prepared from crude cell lysates or reconstituted from purified components, contain the necessary machinery for transcription and translation. nih.govresearchgate.net They serve as an ideal platform for analyzing the biosynthetic pathways of complex molecules like antibiotics.
Detailed Research Findings The biosynthesis of the penicillin core structure involves a complex, multi-enzyme pathway. Penicillin is a peptide-based antibiotic derived from a tripeptide scaffold, δ-L-(α-aminoadipoyl)-L-cysteinyl-D-valine. nih.gov Cell-free systems offer a unique advantage for dissecting such pathways. Researchers can use CFSs to:
Prototype Pathways: Test and optimize enzymatic pathways by adding specific genes, enzymes, and precursor molecules directly to the reaction mixture. nih.gov
Identify Bottlenecks: Determine rate-limiting steps in the synthesis process by manipulating the concentrations of individual components.
Characterize Enzymes: Isolate and study the function and kinetics of specific enzymes involved in the pathway without interference from other cellular processes. nih.gov
For penicillins, a CFS could be used to express the genes encoding the enzymes responsible for its synthesis and to supply the necessary amino acid precursors. By monitoring the production of intermediates and the final penicillin molecule, researchers can gain precise insights into the efficiency and regulation of the biochemical pathway. researchgate.net This approach accelerates the design-build-test cycle of metabolic engineering and is crucial for efforts aimed at improving the production yields of existing antibiotics or discovering novel ones. researchgate.netnih.gov
Animal Models as Research Tools for Understanding Molecular Mechanisms (e.g., Overexcitation Models in Rats)
Animal models are indispensable for studying the complex physiological and molecular effects of compounds in a living system. While primarily known for their antibacterial properties, penicillins have also been extensively used in neuroscience research as a tool to induce acute epileptic seizures and states of neuronal overexcitation in animal models, particularly in rats. nih.govtandfonline.comnih.gov
Detailed Research Findings Direct administration of high doses of penicillin into the brain acts as a neurotoxin by antagonizing the gamma-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter system in the brain. tandfonline.com This inhibition leads to uncontrolled neuronal firing, resulting in seizures. nih.gov Lower doses can be used to create a more subtle "overexcitation model" without inducing full-blown epilepsy. nih.govtandfonline.com
In a typical research model, penicillin sodium is microinjected into a specific brain region, such as the cerebral cortex or lateral ventricle, of a rat. tandfonline.comtandfonline.com Researchers then monitor the animal's behavior and neuronal activity. A key molecular indicator of this overexcitation is the concentration of the excitatory neurotransmitter glutamate in brain regions like the hippocampus. nih.gov Studies have shown that a low dose of intracerebroventricular penicillin sodium can significantly elevate hippocampal glutamate levels, providing a quantifiable measure of the overexcited state. tandfonline.comtandfonline.com This model is valuable for investigating the molecular mechanisms of neuro-inhibition and for screening the efficacy of sedative-hypnotic or anti-epileptic drugs. nih.govnih.gov
Table 2: Research Findings from a Penicillin-Induced Overexcitation Model in Rats Data adapted from studies investigating the effect of penicillin sodium on hippocampal glutamate levels. tandfonline.comtandfonline.com
| Experimental Group | Treatment | Resulting Hippocampal Glutamate Level (vs. Baseline) | Observed State in Rats |
| Control | Saline injection | ~100% | Normal |
| Penicillin Model | Low-dose Penicillin Sodium (1000 kIU/L) | Increased to ~307% | Overexcitation, muscle tension |
| Penicillin + Diazepam | Penicillin Sodium + Diazepam (1.25 g/L) | Reduced to ~73% | Inhibition, drowsiness |
| Penicillin + Phenobarbital | Penicillin Sodium + Phenobarbital (5 g/L) | Reduced to ~62% | Inhibition, drowsiness |
Applications in Investigating Drug Combinations and Synergistic Effects in Research
The investigation of drug combinations is a critical area of antimicrobial research, driven by the need to combat multidrug-resistant bacteria. Combining antibiotics can lead to one of three outcomes: synergism (the combined effect is greater than the sum of individual effects), antagonism (one drug reduces the efficacy of the other), or indifference (no change in effect). semanticscholar.org
Detailed Research Findings Research into penicillin combinations has yielded mixed results that are highly dependent on the specific drugs combined and the target bacterium.
Synergism: A well-established synergistic pairing is a β-lactam antibiotic (like penicillin) with an aminoglycoside (like gentamicin or streptomycin). scielo.brasm.org The penicillin inhibits cell wall synthesis, which is thought to increase the uptake of the aminoglycoside into the bacterium, where it can then inhibit protein synthesis, leading to enhanced bactericidal activity. scielo.br This combination has been particularly important for treating certain Enterococcus infections. semanticscholar.org
Antagonism: A classic example of antagonism is the combination of a bactericidal agent like penicillin with a bacteriostatic agent like erythromycin or tetracycline. oup.com Penicillin is most effective against actively dividing cells. A bacteriostatic drug, which halts bacterial growth and division, can therefore reduce the efficacy of penicillin. oup.com In vivo studies in a mouse peritonitis model showed that for some strains of S. pneumoniae, mortality was significantly higher in groups treated with a combination of penicillin and erythromycin compared to those treated with penicillin alone, demonstrating clinically relevant antagonism. oup.com
These studies underscore the importance of in vitro and in vivo testing to validate antibiotic combinations before clinical application.
Table 3: Summary of Investigated Penicillin Drug Combinations in Research
| Penicillin Class Drug | Combined Drug | Target Organism Example(s) | Observed Interaction | Proposed Mechanism |
| Benzylpenicillin | Streptomycin | S. aureus, E. coli | Synergistic | Penicillin damages the cell wall, enhancing streptomycin uptake. researchgate.net |
| Penicillin | Gentamicin | Enterococcus faecalis | Synergistic | Penicillin damages the cell wall, enhancing gentamicin uptake. scielo.br |
| Penicillin | Erythromycin | Streptococcus pneumoniae | Antagonistic | Erythromycin (bacteriostatic) halts cell growth, reducing the target for penicillin (bactericidal). oup.com |
| Ampicillin (B1664943) | Cefotaxime | S. aureus | Synergistic | The two β-lactam antibiotics may act on different penicillin-binding proteins. scielo.br |
| Amoxicillin (B794) | Benzylpenicillin | K. pneumoniae, S. aureus | Additive | Both drugs target cell wall synthesis but may not produce a synergistic effect. researchgate.net |
Environmental Occurrence and Fate of this compound in Aquatic Systems (Research Perspective)
From a research perspective, the environmental occurrence and fate of antibiotics are of growing concern due to the potential for promoting antibiotic resistance and ecotoxicity. nih.govbohrium.com After administration, a significant portion of many antibiotics is excreted from the body unchanged or as active metabolites and enters wastewater systems. nih.gov Conventional wastewater treatment plants (WWTPs) are often not designed to completely remove these compounds, leading to their release into aquatic environments like rivers and lakes. mdpi.com
Detailed Research Findings While specific environmental data for this compound is scarce, studies on Penicillin G provide a clear research model for how penicillins behave in aquatic systems. The β-lactam ring, which is central to penicillin's antibacterial activity, is susceptible to hydrolysis, which breaks the ring and inactivates the molecule. researchgate.net This degradation can be influenced by factors like pH, temperature, and the presence of enzymes (β-lactamases) in the environment. cetjournal.it
One study investigating a Penicillin G production facility and its receiving river found that while the WWTP could eliminate most of the parent compound, low concentrations were still detectable in the final effluent and the river. pku.edu.cnnih.gov More importantly, several degradation products, such as penicilloic acid and penilloic acid, were identified in the river water, demonstrating the transformation of the antibiotic in the environment. pku.edu.cnnih.gov The presence of even low, sub-inhibitory concentrations of antibiotics in the environment is a major concern as it can exert selective pressure on microbial communities, potentially driving the evolution and spread of antibiotic resistance genes. nih.gov
Table 4: Example Concentrations of Penicillin G and its Degradation Products in Wastewater and a Receiving River Data adapted from a study by Li et al. (2008) investigating the fate of Penicillin G. pku.edu.cnnih.gov
| Analyte | Raw Wastewater (µg/L) | Treated Wastewater (µg/L) | River Water at Discharge Point (µg/L) | River Water 30km Downstream (µg/L) |
| Penicillin G | 153 ± 4 | 1.68 ± 0.48 | 0.31 ± 0.04 | <0.03 (Below Detection Limit) |
| Penicilloic Acid | - | - | - | Present (20.4% of total products) |
| Penilloic Acid | - | - | - | Present (65.8% of total products) |
| Isopenillic Acid | - | - | - | Present (12.9% of total products) |
Future Research Trajectories and Innovations in Penicillin O Sodium Science
Development of Novel Penicillin O Sodium Derivatives to Combat Resistance
The primary mechanism of bacterial resistance to penicillins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. A central goal in penicillin research is the development of new derivatives that can either resist this enzymatic degradation or possess enhanced activity against resistant strains.
Semi-Synthetic Approaches: A foundational strategy involves using the core Penicillin O nucleus, 6-amino penicillanic acid (6-APA), derived enzymatically, as a scaffold. By chemically attaching novel side chains in place of the native allylmercaptomethyl group, researchers can modulate the compound's properties. The focus is on designing side chains that:
Sterically hinder β-lactamase: Bulky or uniquely shaped side chains can prevent the β-lactamase enzyme from accessing and cleaving the β-lactam ring.
Increase affinity for Penicillin-Binding Proteins (PBPs): Modifications can enhance the binding to PBPs, the ultimate target of penicillins, thereby increasing the antibiotic's potency.
Expand the spectrum of activity: Altering the side chain can improve penetration through the outer membrane of Gram-negative bacteria, broadening the antibiotic's effectiveness.
Research has shown that derivatives of 6-APA can yield compounds with significant inhibitory activity against resistant strains like E. coli and S. aureus. For instance, novel penicillin analogues synthesized from 6-APA have demonstrated promising zones of inhibition against these common pathogens.
Adjuvant Therapy: Another innovative approach is the development of Penicillin O derivatives that act as adjuvants. These molecules may not have strong direct antibacterial activity but can inhibit resistance mechanisms, such as efflux pumps, which bacteria use to expel antibiotics. Combining such an adjuvant with a traditional penicillin could restore its efficacy against a resistant pathogen.
Exploration of Alternative Biochemical Targets
The traditional target for all penicillins, including Penicillin O, is the suite of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan cell wall synthesis. However, as bacteria evolve resistance through PBP modification, research is shifting towards identifying and validating alternative biochemical targets.
Non-Essential but Critical Pathways: While PBPs are the primary targets, other enzymes are involved in bacterial survival and pathogenesis that could be inhibited. Research is exploring:
L,D-Transpeptidases (Ldts): These enzymes provide an alternative pathway for cross-linking the peptidoglycan cell wall in some bacteria, including mycobacteria. Certain β-lactams have shown inhibitory activity against Ldts, making them an attractive target for new derivatives.
Virulence Factors: Instead of directly killing the bacteria, new derivatives could target proteins essential for causing disease, such as those involved in adhesion, toxin production, or biofilm formation.
Metabolic Enzymes: Key enzymes in essential bacterial metabolic pathways, such as dihydrofolate reductase (DHFR), represent another class of potential targets. While not a traditional target for β-lactams, hybrid molecules or combination therapies could be designed to inhibit both cell wall synthesis and these metabolic pathways.
Disrupting Essential Cellular Processes: Beyond enzymatic inhibition, research is investigating targets involved in fundamental cellular functions. Iron-sulfur cluster proteins, which are vital for electron transport and gene regulation in bacteria, have been identified as a novel target for antimicrobial development. Designing Penicillin O derivatives that could disrupt these clusters would represent a completely new mechanism of action.
Advanced Approaches for Degradation and Remediation in Research Contexts
The release of antibiotics into the environment from manufacturing and disposal is a significant concern, as it contributes to the development of antimicrobial resistance. Consequently, advanced methods for the degradation and remediation of penicillin compounds in industrial wastewater and research settings are a critical area of study.
Advanced Oxidation Processes (AOPs): AOPs are highly effective chemical methods that generate powerful oxidizing agents, such as hydroxyl radicals, to break down complex organic molecules like penicillins into simpler, non-toxic compounds.
Photocatalysis: This process uses a semiconductor catalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV) to generate radicals. Studies on Penicillin G, which shares the core β-lactam structure with Penicillin O, have shown high degradation efficiencies.
Ozonation: Using ozone (O₃), often in combination with hydrogen peroxide (H₂O₂), is another AOP that can effectively degrade penicillins in aqueous solutions.
Supercritical Water Oxidation (SCWO): This method uses water at extremely high temperatures and pressures to rapidly mineralize organic pollutants into carbon dioxide and water, offering a highly efficient degradation pathway.
| AOP Method | Oxidizing Agent | Typical Efficiency for Penicillins |
| Photocatalysis (UV/TiO₂) | Hydroxyl Radicals (•OH) | >90% degradation |
| Ozonation (O₃/H₂O₂) | Ozone, Hydroxyl Radicals | High removal efficiencies |
| Fenton Reaction | Hydroxyl Radicals | Effective for various antibiotics |
Bioremediation: This approach utilizes microorganisms or their enzymes to break down antibiotics. It is considered a more environmentally friendly and sustainable method.
Microbial Degradation: Specific bacterial strains capable of degrading antibiotics can be isolated and used in bioreactors to treat contaminated water. These microbes often produce enzymes like β-lactamase that hydrolyze the penicillin molecule.
Enzymatic Degradation: Using isolated enzymes, such as laccase, can also be an effective strategy. However, a thorough understanding of the breakdown products is necessary to ensure they are not also environmentally harmful.
Integration of Omics Technologies in this compound Research
The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level understanding of biological processes and is being applied to penicillin research to uncover new insights into production, resistance, and mechanisms of action.
Genomics: By sequencing the genomes of penicillin-producing fungi like Penicillium chrysogenum, researchers can identify the genes involved in the biosynthesis pathway. This knowledge allows for targeted genetic engineering to improve yields or create novel derivatives. Comparative genomics can also help identify new potential antibiotic targets in pathogenic bacteria.
Transcriptomics: This involves studying the complete set of RNA transcripts in a cell. By analyzing how gene expression changes in P. chrysogenum under different fermentation conditions, scientists can optimize the production of penicillins. In pathogenic bacteria, transcriptomics reveals which genes are activated in response to antibiotic stress, providing clues about resistance mechanisms.
Proteomics: This is the large-scale study of proteins. Proteomic analysis of bacteria exposed to Penicillin O can identify changes in protein expression, including the upregulation of resistance-related proteins like β-lactamases or modifications to PBPs. This information is crucial for understanding how resistance develops.
Metabolomics: This technique analyzes the complete set of small-molecule metabolites within a cell. Metabolomic profiling of P. chrysogenum can identify bottlenecks in the penicillin biosynthesis pathway, guiding metabolic engineering efforts. It can also help elucidate the broader physiological response of bacteria to antibiotic treatment.
The integration of these multi-omics datasets provides a holistic view of the complex interactions governing antibiotic production and resistance, paving the way for more rational and effective drug development strategies.
Biotechnological Advances in this compound Production and Modification
Modern biotechnology offers powerful tools to enhance the production and modification of this compound, moving beyond traditional fermentation methods toward more controlled and efficient processes.
Strain Improvement and Metabolic Engineering: The workhorse for industrial penicillin production is the fungus Penicillium chrysogenum.
Genetic Engineering: Scientists can now directly manipulate the genes involved in the penicillin biosynthesis pathway to increase production. This includes overexpressing key enzymes or deleting genes that divert precursors to other metabolic pathways.
Synthetic Biology: This field applies engineering principles to biology. Researchers are developing synthetic genetic circuits to precisely control the expression of penicillin biosynthesis genes, leading to higher and more consistent yields.
Enzymatic Synthesis: A significant advancement is the use of enzymes for modifying the penicillin molecule.
Penicillin G Acylase (PGA): This enzyme is widely used in industry to cleave the side chain from Penicillin G to produce the crucial intermediate 6-aminopenicillanic acid (6-APA). This same principle can be applied to Penicillin O. The resulting 6-APA can then be used as a starting material to enzymatically or chemically synthesize a wide range of semi-synthetic penicillins with improved properties. This enzymatic process replaces harsh chemical methods, making it a greener and more efficient alternative.
| Biotechnological Approach | Objective | Key Technology/Enzyme |
| Strain Improvement | Increase production yield in P. chrysogenum | Genetic Engineering, CRISPR-Cas9 |
| Metabolic Engineering | Optimize precursor supply for biosynthesis | Pathway analysis, Gene overexpression/deletion |
| Synthetic Biology | Precise control over production | Synthetic genetic circuits |
| Enzymatic Synthesis | Creation of semi-synthetic derivatives | Penicillin G Acylase (PGA) |
These biotechnological advancements not only promise to make the production of this compound more cost-effective and sustainable but also facilitate the creation of novel derivatives needed to combat the growing threat of antibiotic resistance.
Q & A
Q. How to formulate hypotheses on this compound’s synergism with beta-lactamase inhibitors?
- Experimental Workflow :
- Test combinations (e.g., Penicillin O + clavulanic acid) via checkerboard assays.
- Calculate fractional inhibitory concentration indices (FICI ≤0.5 = synergy).
- Validate via time-kill curves and genomic analysis of resistance gene expression .
Key Considerations for Publication
- Reproducibility : Detail experimental conditions (equipment models, reagent lots) per BJOC guidelines .
- Data Presentation : Use tables/graphs for MIC distributions, PK/PD correlations, and statistical outputs .
- Ethical Compliance : Report animal studies per ARRIVE guidelines; disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
